5-Phenyl-4-(1H-1,2,4-Triazol-1-yl)-1,3-Cyclohexandion

Übersicht

Beschreibung

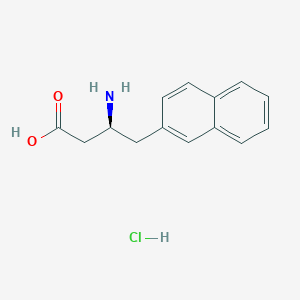

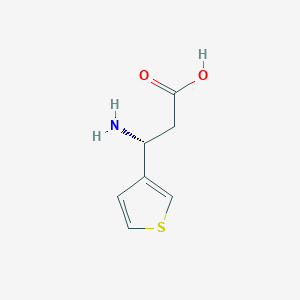

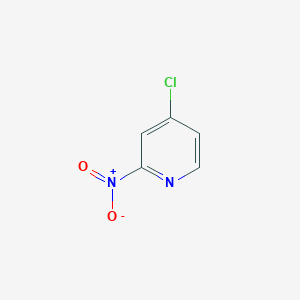

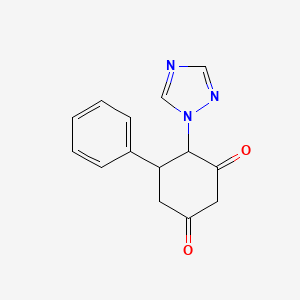

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, or 5PTC, is a novel cyclohexanedione derivative with a triazole group attached to its phenyl ring. It has been studied for its potential applications in various areas, such as medicinal chemistry, materials science, and biochemistry. This compound has been used as a building block for the synthesis of various heterocyclic compounds, and its unique structure also makes it a useful tool for studying the mechanisms of action of various biochemical processes.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Verbindungen, die den 1,2,4-Triazolring in ihrer Struktur enthalten, zeichnen sich durch vielseitige biologische Aktivität aus . Es wurde eine große Menge an Forschung zu Triazolen und ihren Derivaten durchgeführt, die eine signifikante antibakterielle Aktivität dieses heterocyclischen Kerns bewiesen hat . Dies macht „5-Phenyl-4-(1H-1,2,4-Triazol-1-yl)-1,3-Cyclohexandion“ zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Mittel.

Antimikrobielle Aktivität

Die weltweite Verbreitung von Medikamentenresistenz bei Bakterien erfordert neue potente und sichere antimikrobielle Mittel . Das rationale Design und die Entwicklung neuer antimikrobieller Mittel, die 1,2,4-Triazol enthalten, können helfen, die zunehmenden Probleme der mikrobiellen Resistenz zu bewältigen .

Optoelektronik

Es wurde eine Reihe neuer symmetrischer s-Tetrazin-Derivate erhalten, die über eine 1,4-Phenylen-Verknüpfung mit einem 4H-1,2,4-Triazolring gekoppelt sind . Die Kombination dieser beiden Ringe in einem umfassend gekoppelten System hat erhebliche Anwendungsmöglichkeiten, hauptsächlich in der Optoelektronik .

Lumineszenzeigenschaften

Alle synthetisierten hochkonjugierten Triazole zeigten Lumineszenz . Insbesondere ein Derivat, 3,6-Bis(4-(5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-Tetrazin (13b), zeigte eine starke Fluoreszenzemission und eine hohe Quantenausbeute nahe 1 .

Arzneimittelforschung

Diese Verbindung könnte sehr nützlich für die Entdeckung neuer Arzneimittelkandidaten sein . Die 1,2,4-Triazol-haltigen Gerüste sind faszinierende Gruppen von Verbindungen in der organischen Chemie mit möglichen Anwendungen in der Medizin .

Wirkmechanismus

Target of Action

Compounds containing a 1,2,4-triazole scaffold, like 5-phenyl-4-(1h-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

It is known that 1,2,4-triazole derivatives can inhibit essential proteins for bacteria, such as dna gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (dhfr), and seca atpase .

Biochemical Pathways

1,2,4-triazole derivatives are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Result of Action

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities .

Biochemische Analyse

Biochemical Properties

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound is known to form hydrogen bonds and dipole interactions with biological receptors, which can modulate enzyme activity and protein function . Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further affecting their structure and activity.

Cellular Effects

The effects of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling proteins, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism can lead to changes in energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the triazole ring can inhibit or activate enzymes by interacting with their active sites . Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are critical for the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity. These long-term effects are crucial for evaluating the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione vary with dosage. At lower doses, the compound can exert beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is vital for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, affecting energy production and metabolic balance. Additionally, it can influence the synthesis and degradation of key metabolites, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with intracellular proteins and organelles. This distribution pattern is essential for understanding the compound’s cellular and molecular effects.

Subcellular Localization

The subcellular localization of 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and transcriptional activity. Understanding the subcellular localization is crucial for elucidating the compound’s precise biochemical mechanisms.

Eigenschaften

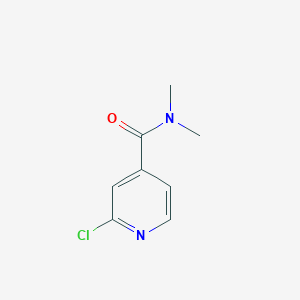

IUPAC Name |

5-phenyl-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-11-6-12(10-4-2-1-3-5-10)14(13(19)7-11)17-9-15-8-16-17/h1-5,8-9,12,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHERVNGKLVPCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377245 | |

| Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-84-8 | |

| Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.